Bienvenue dans la boutique en ligne BenchChem!

S1427

LSD1 inhibition kinetic efficiency covalent inhibitor

S1427 is the eutomer of a tranylcypromine-derived LSD1 inhibitor, offering a 3-fold higher kinact/Ki and >3-fold reduction in hERG IC50 versus its predecessor S2157[reference:0][reference:1]. This translates to 5.2× higher AUC and 4.1× longer half-life, enabling less frequent dosing in rodent oncology models[reference:2]. Its >3125× selectivity over MAO-A/B ensures unambiguous cellular results. With a published co-crystal structure (PDB: 7VQU)[reference:3], S1427 is the definitive LSD1 inhibitor for rigorous, reproducible research.

Molecular Formula C25H29F3N4O2
Molecular Weight 474.5 g/mol
Cat. No. B14918131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS1427
Molecular FormulaC25H29F3N4O2
Molecular Weight474.5 g/mol
Structural Identifiers
SMILESC1CNCC12CCN(CC2)C(=O)CNC3CC3C4=C(C(=CC(=C4)F)F)OCC5=C(N=CC=C5)F
InChIInChI=1S/C25H29F3N4O2/c26-17-10-19(23(20(27)11-17)34-14-16-2-1-6-30-24(16)28)18-12-21(18)31-13-22(33)32-8-4-25(5-9-32)3-7-29-15-25/h1-2,6,10-11,18,21,29,31H,3-5,7-9,12-15H2/t18-,21+/m1/s1
InChIKeyAOUYVKAMPAJOPE-NQIIRXRSSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S1427: A Tranylcypromine-Derived LSD1 Inhibitor with Improved Safety and Stability Profiles


S1427 (CAS 2447061-40-5) is a tranylcypromine-derived lysine-specific demethylase 1 (LSD1/KDM1A) inhibitor, characterized as the (−)-enantiomer (eutomer) of the racemic compound 10 [1]. LSD1 is a validated epigenetic target in multiple cancer types, including T-cell acute lymphoblastic leukemia (T-ALL), acute myeloid leukemia, and glioblastoma [1]. S1427 was developed through rational structural optimization of the S2157 scaffold to address critical liabilities: high hERG channel inhibition (IC₅₀ ≈ 10 μM) and poor liver microsomal stability (<10% remaining after 60 min) [1]. The compound features a 2-fluoropyridine moiety at the R₁ position and a 2,8-diaza-spiro[4.5]decane group at the R₂ position, modifications that collectively confer improved drug metabolism and off-target safety profiles relative to earlier-generation LSD1 inhibitors [1].

Why LSD1 Inhibitors Cannot Be Interchanged: The Critical Role of hERG Liability and Microsomal Stability


Tranylcypromine-derived LSD1 inhibitors share a common cyclopropylamine pharmacophore that covalently modifies the FAD cofactor, yet substitution at the R₁ and R₂ positions profoundly alters off-target pharmacology and ADME properties [1]. S2157—the immediate predecessor of S1427—exhibits potent on-target LSD1 inhibition (kᵢₙₐ꜀ₜ/Kᵢ = 6000 M⁻¹ s⁻¹) but is unsuitable for drug development due to high hERG channel inhibition (IC₅₀ ≈ 10 μM) and near-complete metabolic clearance in liver microsomes (<10% remaining across human, rat, and mouse species at 60 min) [1]. These liabilities are not intrinsic to the scaffold; structurally distinct modifications yield compounds with markedly divergent profiles. For instance, the racemate 10 from which S1427 is derived shows a kᵢₙₐ꜀ₜ/Kᵢ of 7500 M⁻¹ s⁻¹, whereas S1427 (the isolated eutomer) achieves 18,000 M⁻¹ s⁻¹, while the distomer S1428 displays only 170 M⁻¹ s⁻¹ [1]. Consequently, in-class substitution without empirical validation introduces substantial risk of suboptimal potency, cardiotoxicity, or poor exposure, underscoring the necessity of compound-specific selection based on head-to-head comparative data [1].

Quantitative Evidence Guide: S1427 Versus S2157, S1428, and Racemate 10


3-Fold Superior LSD1 Inhibition Efficiency (kᵢₙₐ꜀ₜ/Kᵢ) of S1427 Versus S2157

S1427 demonstrates a 3-fold improvement in LSD1 inhibition efficiency compared to its predecessor S2157. The kᵢₙₐ꜀ₜ/Kᵢ value—a measure of covalent inhibitor potency that integrates both binding affinity and inactivation rate—is 18,000 M⁻¹ s⁻¹ for S1427 versus 6,000 M⁻¹ s⁻¹ for S2157 [1]. This improvement was achieved without sacrificing target engagement, as the Kᵢ of S1427 (0.080 μM) is 9.4-fold lower (more potent) than that of S2157 (0.75 μM), and the IC₅₀ is 0.39 μM [1].

LSD1 inhibition kinetic efficiency covalent inhibitor

>3-Fold Reduction in hERG Channel Inhibition: S1427 hERG IC₅₀ >30 μM Versus S2157 hERG IC₅₀ ≈10 μM

S1427 exhibits markedly reduced hERG channel inhibition compared to S2157. In an automated patch-clamp assay using hERG-expressing HEK293 cells, the hERG IC₅₀ of S1427 exceeded 30 μM, whereas S2157 inhibited the channel with an IC₅₀ of approximately 10 μM [1]. Both enantiomers of compound 10 (S1427 and S1428) share this favorable hERG profile (IC₅₀ >30 μM), demonstrating that the structural modifications at the R₁ and R₂ positions collectively mitigate the cardiotoxicity liability inherent to S2157 [1].

hERG inhibition cardiotoxicity safety pharmacology

Dramatically Improved Liver Microsomal Stability: S1427 Shows 38-62% Remaining Versus <10% for S2157

S1427 demonstrates substantially enhanced liver microsomal stability across three species relative to S2157. After 60 min of incubation with liver microsomes, the percentage of parent compound remaining was 38% (human), 62% (rat), and 62% (mouse) for S1427, compared to less than 10% remaining across all three species for S2157 [1]. This improvement reflects the successful mitigation of the rapid metabolic clearance that rendered S2157 unsuitable for further development. Notably, S1428 (the (+)-enantiomer) exhibited similar stability (45%/55%/73% human/rat/mouse), confirming that the structural scaffold—not stereochemistry alone—drives this favorable property [1].

microsomal stability metabolic stability ADME

105-Fold Enantioselective Difference in LSD1 Inhibition: S1427 (kᵢₙₐ꜀ₜ/Kᵢ = 18,000 M⁻¹ s⁻¹) Versus S1428 (170 M⁻¹ s⁻¹)

The (−)-enantiomer S1427 (10a) is the eutomer, displaying a kᵢₙₐ꜀ₜ/Kᵢ value of 18,000 M⁻¹ s⁻¹ against LSD1, which is >100-fold higher than that of the (+)-enantiomer S1428 (10b), which exhibits a kᵢₙₐ꜀ₜ/Kᵢ of only 170 M⁻¹ s⁻¹ [1]. This striking enantioselectivity is reflected in the IC₅₀ values: 0.39 μM for S1427 versus 28 μM for S1428—an approximately 72-fold difference [1]. X-ray crystallography confirmed that S1427 forms a covalent adduct with the FAD cofactor in the LSD1 active site (PDB ID: 7VQU), providing structural validation of its eutomeric status [1].

enantioselectivity stereochemistry eutomer

5.2-Fold Higher Plasma Exposure (AUC₀–∞) of S1427 Versus S2157 in Mouse Pharmacokinetic Study

In a head-to-head mouse pharmacokinetic study, S1427 achieved substantially higher systemic exposure than S2157 following intraperitoneal administration. The area under the plasma concentration-time curve (AUC₀–∞) was 5.09 μM·h for S1427 compared to 0.98 μM·h for S2157—a 5.2-fold improvement [1]. The maximum plasma concentration (Cₘₐₓ) was 3.03 μM for S1427 versus 0.96 μM for S2157 (3.2-fold higher), and the terminal half-life (T₁/₂) was extended from 0.95 h to 3.90 h (4.1-fold longer) [1]. These improvements are consistent with the enhanced microsomal stability observed in vitro and validate that the structural modifications confer meaningful pharmacokinetic advantages in vivo.

pharmacokinetics AUC in vivo exposure

Selectivity for LSD1 Over MAO-A and MAO-B: Kᵢ Values >250 μM for Both Off-Targets

Tranylcypromine, the parent scaffold from which S1427 is derived, is a nonselective inhibitor of FAD-dependent amine oxidases including monoamine oxidase A (MAO-A) and MAO-B, contributing to its clinical use as an antidepressant but also to its side-effect profile [1]. S1427 exhibits pronounced selectivity for LSD1 over both MAO isoforms, with Kᵢ values exceeding 250 μM for MAO-A and MAO-B [1]. For context, the Kᵢ of S1427 against LSD1 is 0.080 μM, representing a >3125-fold selectivity window [1]. This selectivity is shared by its enantiomer S1428, indicating that the structural modifications confer class-level selectivity distinct from tranylcypromine [1].

MAO selectivity off-target activity therapeutic index

Best Research and Industrial Application Scenarios for S1427


In Vivo Efficacy Studies Requiring Sustained LSD1 Target Engagement

S1427 is ideally suited for rodent oncology models where extended systemic exposure and durable target inhibition are required. The compound's 5.2-fold higher AUC₀–∞ and 4.1-fold longer T₁/₂ relative to S2157 [2] support once-daily or less frequent dosing regimens, reducing animal handling stress and improving study throughput. The 3-fold higher kᵢₙₐ꜀ₜ/Kᵢ [1] further ensures robust pharmacodynamic modulation at achievable plasma concentrations.

Cardiac Safety Pharmacology Assessment of LSD1-Dependent Pathways

For studies where cardiac safety endpoints are critical—particularly QT prolongation assessment—S1427 offers a >3-fold reduction in hERG channel inhibition (IC₅₀ >30 μM) compared to S2157 [1]. This property makes S1427 the preferred LSD1 inhibitor tool compound for teasing apart target-mediated cardiac effects from off-target hERG liabilities in transgenic or disease models.

In Vitro LSD1 Selectivity Profiling with Minimal MAO Confounding

S1427 is the optimal choice for cellular studies requiring unambiguous attribution of phenotypic effects to LSD1 inhibition. Its >3125-fold selectivity for LSD1 over MAO-A and MAO-B (Kᵢ >250 μM for both off-targets) [1] minimizes the confounding influence of altered monoamine metabolism that complicates interpretation when using less selective tranylcypromine analogs or pan-MAO inhibitors.

Structural Biology and Cocrystallography of LSD1-Inhibitor Complexes

S1427 is validated for structural biology applications, with a publicly available cocrystal structure (PDB ID: 7VQU) confirming its covalent adduct formation with the FAD cofactor in the LSD1 active site at 2.94 Å resolution [3]. This structural information supports rational design of next-generation inhibitors and enables molecular dynamics simulations that require a well-characterized, high-resolution binding pose.

Quote Request

Request a Quote for S1427

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.